Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC
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Overview
Description
Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC is a synthetic peptide substrate used primarily in biochemical research. This compound is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage, making it useful for monitoring enzyme activity, particularly caspases involved in apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent like HBTU or DIC.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is commonly employed for purification .
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for caspases, which cleave the peptide bond, releasing the fluorogenic AMC (7-amino-4-methylcoumarin) moiety .
Common Reagents and Conditions
Enzymes: Caspases (e.g., caspase-3, caspase-7)
Buffers: Phosphate-buffered saline (PBS), Tris-HCl
Conditions: Typically, reactions are carried out at physiological pH and temperature (37°C).
Major Products
The major product of the enzymatic reaction is AMC, which fluoresces upon release, allowing for the quantification of enzyme activity .
Scientific Research Applications
Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC is widely used in various fields of scientific research:
Chemistry: Used as a model substrate to study enzyme kinetics and inhibition.
Biology: Employed in apoptosis assays to measure caspase activity in cell cultures.
Medicine: Utilized in drug discovery to screen for potential caspase inhibitors.
Industry: Applied in the development of diagnostic kits for detecting apoptosis.
Mechanism of Action
The compound functions as a substrate for caspases, enzymes that play a crucial role in the process of apoptosis. Upon recognition by the active site of the caspase, the peptide bond is cleaved, releasing AMC. The released AMC fluoresces, providing a measurable signal that correlates with enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Ac-Asp-Glu-Val-Asp-AMC: Another fluorogenic caspase substrate with a similar mechanism of action.
Ac-DEVD-AMC: A selective substrate for caspase-3 and caspase-7.
Uniqueness
Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC is unique due to its specific sequence, which may offer different sensitivity and specificity for certain caspases compared to other substrates .
Properties
IUPAC Name |
4-[(2-acetamido-3-methylbutanoyl)amino]-5-[[1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXIJZDGCJEANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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